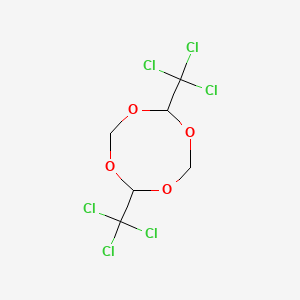
2,6-Bis(trichloromethyl)-1,3,5,7-tetraoxocane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis(trichloromethyl)-1,3,5,7-tetraoxocane is a synthetic organic compound characterized by its unique structure, which includes multiple trichloromethyl groups attached to a tetraoxocane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(trichloromethyl)-1,3,5,7-tetraoxocane typically involves the reaction of trichloromethyl precursors with suitable tetraoxocane derivatives. One common method includes the chlorination of 2,6-dimethyl-1,3,5,7-tetraoxocane using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis(trichloromethyl)-1,3,5,7-tetraoxocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur with nucleophiles like amines or thiols, replacing the trichloromethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol derivatives.
Applications De Recherche Scientifique
2,6-Bis(trichloromethyl)-1,3,5,7-tetraoxocane has several applications in scientific research:
Biology: Investigated for its potential as a biocidal agent due to its ability to disrupt cellular processes.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 2,6-Bis(trichloromethyl)-1,3,5,7-tetraoxocane involves its interaction with molecular targets such as enzymes and cellular membranes. The trichloromethyl groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the inhibition of enzymatic activity and disruption of cellular functions. This compound may also induce oxidative stress by generating reactive oxygen species, contributing to its biocidal properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Bis(trichloromethyl)pyridine: Similar in structure but with a pyridine ring instead of a tetraoxocane ring.
2,6-Bis(trichloromethyl)-4-methylphenol: Contains a phenol ring and a methyl group, offering different reactivity and applications.
2,6-Bis(trichloromethyl)-1,4-dioxane: Features a dioxane ring, providing distinct chemical properties.
Uniqueness
2,6-Bis(trichloromethyl)-1,3,5,7-tetraoxocane is unique due to its tetraoxocane ring structure, which imparts specific chemical reactivity and stability
Propriétés
Numéro CAS |
2384-06-7 |
|---|---|
Formule moléculaire |
C6H6Cl6O4 |
Poids moléculaire |
354.8 g/mol |
Nom IUPAC |
2,6-bis(trichloromethyl)-1,3,5,7-tetraoxocane |
InChI |
InChI=1S/C6H6Cl6O4/c7-5(8,9)3-13-1-14-4(6(10,11)12)16-2-15-3/h3-4H,1-2H2 |
Clé InChI |
CJFJYFUAOSDKMQ-UHFFFAOYSA-N |
SMILES canonique |
C1OC(OCOC(O1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


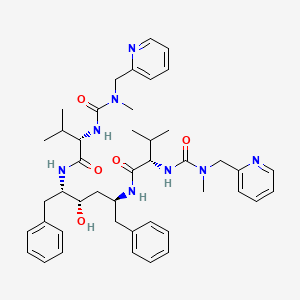
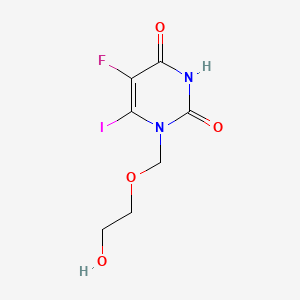
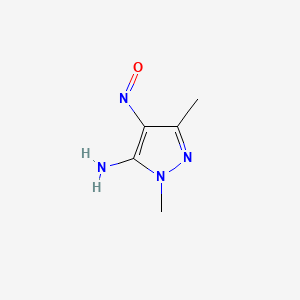
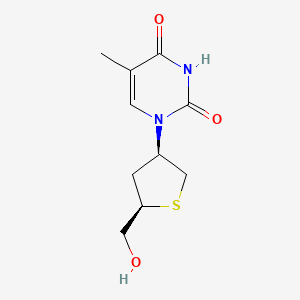
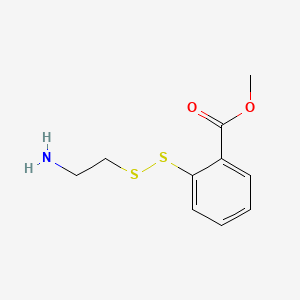
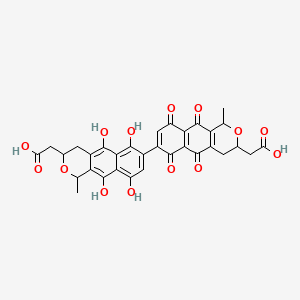

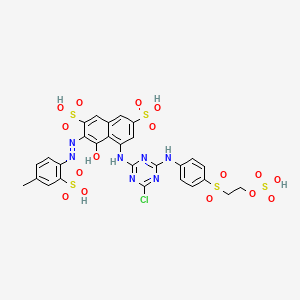

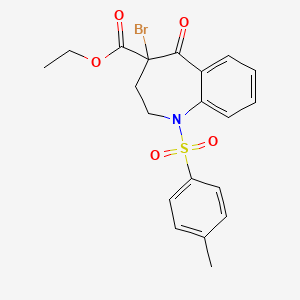
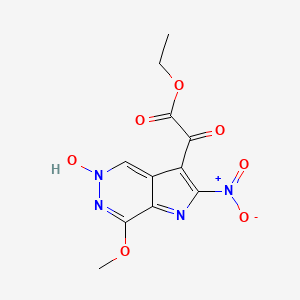

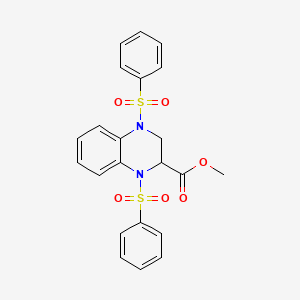
![4-[[7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]oxy-morpholin-4-ylphosphoryl]morpholine](/img/structure/B15194384.png)
